molecular formula C43H68N12O9 B1591134 7-Isoleucine-aiii CAS No. 52498-25-6

7-Isoleucine-aiii

Cat. No.: B1591134
CAS No.: 52498-25-6
M. Wt: 897.1 g/mol
InChI Key: MOLXDYACMRLMMF-GIBVOHFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Isoleucine-aiii is a synthetic derivative of the essential amino acid isoleucine. Isoleucine is one of the three branched-chain amino acids (BCAAs) along with leucine and valine. These amino acids are crucial for protein synthesis, energy production, immune function, and muscle metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Isoleucine-aiii involves the modification of the isoleucine molecule through a series of chemical reactions. One common method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-amino nitrile, followed by hydrolysis to yield the amino acid .

Industrial Production Methods

Industrial production of this compound can be achieved through fermentation processes using genetically engineered microorganisms such as Escherichia coli. These microorganisms are modified to overproduce isoleucine by disrupting specific metabolic pathways . The fermentation process is optimized to maximize yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

7-Isoleucine-aiii undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield keto acids, while reduction can produce amino alcohols .

Mechanism of Action

The mechanism of action of 7-Isoleucine-aiii involves its incorporation into proteins and its role in metabolic pathways. It acts as a substrate for enzymes involved in protein synthesis and energy production. The molecular targets include ribosomes for protein synthesis and enzymes in the tricarboxylic acid cycle for energy production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Isoleucine-aiii is unique due to its synthetic modifications, which enhance its stability and bioavailability compared to natural isoleucine. This makes it more effective in various applications, particularly in industrial and medical settings .

Properties

IUPAC Name

(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H68N12O9/c1-7-24(5)34(40(61)51-31(20-27-21-47-22-49-27)41(62)55-18-10-12-32(55)38(59)54-35(42(63)64)25(6)8-2)53-37(58)30(19-26-13-15-28(56)16-14-26)50-39(60)33(23(3)4)52-36(57)29(44)11-9-17-48-43(45)46/h13-16,21-25,29-35,56H,7-12,17-20,44H2,1-6H3,(H,47,49)(H,50,60)(H,51,61)(H,52,57)(H,53,58)(H,54,59)(H,63,64)(H4,45,46,48)/t24-,25-,29-,30-,31-,32-,33-,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLXDYACMRLMMF-GIBVOHFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H68N12O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

897.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52498-25-6
Record name Angiotensin III, ile(7)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052498256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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